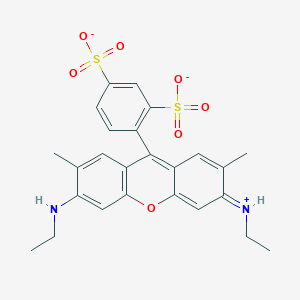

sulforhodamine G anion

Description

Contextualization of Sulforhodamine G Anion within the Rhodamine Dye Family in Research

The rhodamine family constitutes a class of xanthene-derived dyes known for their strong fluorescence and photostability, making them widely used in biotechnology applications like fluorescence microscopy and flow cytometry. chemeurope.comaatbio.com Structurally, rhodamines are related to fluorescein (B123965) but possess additional chemical substitutions that shift their absorption and emission spectra to longer wavelengths. aatbio.com

Sulforhodamine G belongs to a subset of rhodamines that have undergone aromatic sulfonation. cymitquimica.comnih.gov This chemical modification introduces sulfonic acid groups onto the phenyl pendant group, imparting a net negative charge and creating an anionic dye. cymitquimica.comnih.gov This contrasts with many other rhodamine dyes that are either cationic or have a net neutral charge. nih.gov The presence of the sulfonate groups significantly increases the water solubility of Sulforhodamine G, making it highly suitable for applications in aqueous biological environments. cymitquimica.combiotium.com It is often discussed in conjunction with other sulfonated rhodamines, such as Sulforhodamine B and Sulforhodamine 101, which are also used as polar tracers in research. nih.govbiotium.com

Significance of Anionic Fluorescent Probes in Contemporary Scientific Investigations

The anionic character of fluorescent probes like this compound is of considerable significance in modern scientific research. The negative charge, conferred by sulfonate groups, offers several distinct advantages.

First and foremost, it greatly enhances water solubility. cymitquimica.com This is a critical property for biological applications, as many experiments are conducted in aqueous buffers that mimic physiological conditions. Unlike many cationic or neutral dyes which may aggregate or have poor solubility in water, highly water-soluble anionic dyes like Sulforhodamine G can be used effectively in these environments. biotium.comchemicalbook.com

Historical Development and Evolution of this compound in Research Applications

The development of synthetic dyes was a cornerstone of the modern chemical industry in the 19th century. acs.org The foundational scaffolds for many fluorescent probes, including the xanthene core of rhodamines, emerged during this period. acs.orgnih.gov The first synthesis of a related sulfonated rhodamine, Sulforhodamine B, occurred in 1887. nih.gov This early work on dye synthesis laid the groundwork for the development of a vast array of fluorescent molecules with tailored properties. acs.org

Initially used broadly as colorants, the specific research applications for sulfonated rhodamines like Sulforhodamine G evolved as their unique properties were recognized. The introduction of sulfonate groups to create water-soluble, anionic versions represented a significant advancement, allowing these dyes to be used as tracers in biological and environmental studies. cymitquimica.com Over time, the application of Sulforhodamine G has become more specialized. It transitioned from a general fluorescent stain to a specific tool for applications such as a fluorescent substrate for evaluating efflux transporters in flow cytometry and as a polar tracer for studying neuronal morphology. biotium.comchemicalbook.com More recently, derivatives of related sulforhodamine compounds, like Sulforhodamine 101, are being developed for advanced imaging techniques, indicating an ongoing evolution in the application of this class of dyes. nih.govresearchgate.net

Overview of Key Research Domains Employing this compound

This compound is utilized across several key research domains due to its favorable chemical and spectral properties. Its high water solubility, strong fluorescence, and anionic nature make it a versatile probe.

Key research applications include:

Polar Tracer Studies : As a highly water-soluble and membrane-impermeant dye, Sulforhodamine G is frequently used as a polar tracer to study cell morphology, cell-cell communication, and fluid-phase transport. biotium.combiotium.com

Neuroscience Research : In neuroscience, it is applied for in vivo imaging of brain cells, particularly for studying neuronal morphology and the communication between nerve cells. biotium.com

Protein Staining : Sulforhodamine G serves as a fluorescent stain for the detection and analysis of proteins, for instance, in two-dimensional gel electrophoresis (2-DE). medchemexpress.com

Drug Transporter Research : It is employed as a fluorescent substrate in flow cytometric assays to evaluate the inhibition of ATP-binding cassette (ABC) transporters like ABCB1, ABCC1, and ABCG2, which are involved in multidrug resistance. chemicalbook.com

Materials Science : The dye can be incorporated into composite materials to serve as a fluorescent standard for techniques like fluorescence correlation spectroscopy. chemicalbook.com It has also been used in the development of acceptor molecules for light-emitting hybrids. chemicalbook.com

Table 1: Properties of Sulforhodamine G

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5873-16-5 | chemicalbook.com |

| Molecular Formula | C₂₅H₂₇N₂NaO₇S₂ | chemicalbook.com |

| Molecular Weight | 554.61 g/mol | chemicalbook.com |

| Excitation Maximum (λex) | ~529-531 nm | aatbio.comchemicalbook.com |

| Emission Maximum (λem) | ~548-552 nm | aatbio.combiotium.comchemicalbook.com |

| Appearance | Orange-red solid powder | chemicalbook.com |

| Solubility | Soluble in water | cymitquimica.comchemicalbook.com |

Table 2: Research Applications of this compound

| Research Domain | Specific Application | Key Feature Utilized | Reference |

|---|---|---|---|

| Cell Biology | Polar tracer for cell morphology and permeability studies. | Anionic character, water solubility, membrane impermeability. | biotium.combiotium.com |

| Neuroscience | In vivo imaging of neuronal structure and communication. | Ability to act as a polar tracer. | biotium.com |

| Biochemistry | Fluorescent staining for total protein analysis in gels. | Fluorescence, ability to bind proteins. | medchemexpress.com |

| Pharmacology | Substrate for evaluating ABC transporter efflux inhibition. | Fluorescence, interaction with transporter proteins. | chemicalbook.com |

| Materials Science | Fluorescent dye in composites for imaging characterization. | Stable fluorescence properties. | chemicalbook.com |

Current Challenges and Opportunities in this compound-Based Research

While Sulforhodamine G is a well-established research tool, it faces challenges and presents opportunities in the context of modern chemical biology. A primary challenge for all fluorescent dyes, including Sulforhodamine G, is photostability and the potential for photobleaching under intense or prolonged illumination. cymitquimica.com Although rhodamines are generally more photostable than other dye classes, the development of even more robust probes is a continuing goal. aatbio.com Another challenge relates to specificity. For instance, the related dye Sulforhodamine 101, initially thought to be a specific marker for astrocytes, was later found to label other cell types like oligodendrocytes as well. nih.gov This highlights the need for careful validation in specific experimental contexts.

The opportunities for Sulforhodamine G-based research are significant. There is potential for the synthesis of new derivatives with tailored properties. By modifying the core structure, researchers could develop probes with improved quantum yields, greater photostability, or shifted spectral properties for multicolor imaging. acs.orgnih.gov A major area of opportunity lies in creating functionalized derivatives for specific targeting or sensing applications. The development of a radiolabeled version of Sulforhodamine 101 for use in positron emission tomography (PET) imaging to study astrocytes illustrates a promising path forward. nih.govresearchgate.net Similar derivatization of Sulforhodamine G could lead to new diagnostic or research agents, expanding its utility beyond its current applications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sulforhodamine G / this compound |

| Sulforhodamine B |

| Sulforhodamine 101 |

| Rhodamine 6G |

| Rhodamine B |

| Rhodamine 110 |

| Tetramethylrhodamine (TMR) |

| Fluorescein |

| Auramine O |

| Texas Red |

| TRITC |

| TAMRA |

| Resorufin |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25N2O7S2- |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C25H26N2O7S2/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33)/p-1 |

InChI Key |

ZTFBWHOIQNNLGY-UHFFFAOYSA-M |

SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Sulforhodamine G Anion

Established Synthetic Pathways for Sulforhodamine G Anion Production

The production of sulforhodamine G, like other rhodamine dyes, involves the condensation of specific precursors. While detailed proprietary industrial synthesis methods are not fully public, the general approach to creating the xanthene core of rhodamine dyes is well-established. This typically involves the reaction of a phthalic anhydride (B1165640) derivative with an m-aminophenol derivative. For sulforhodamine G, sulfonic acid groups are incorporated to enhance water solubility. The synthesis can be designed to introduce these sulfonic acid groups either onto the starting materials or onto the rhodamine core after its formation.

Functionalization and Conjugation Chemistry of this compound

The true versatility of sulforhodamine G lies in its capacity to be functionalized and conjugated to a wide array of molecules, including proteins, antibodies, and nanoparticles. This allows for the specific labeling and tracking of these entities in complex biological systems.

Amine Conjugation Strategies and Isomeric Considerations

A primary method for conjugating sulforhodamine dyes involves their reaction with primary amines on target molecules. nih.gov This is often achieved by first converting a carboxylic acid or sulfonic acid group on the dye into a more reactive intermediate, such as a sulfonyl chloride or an N-hydroxysuccinimide (NHS) ester. nih.govgoogle.com These reactive derivatives readily form stable sulfonamide or amide bonds with amines, respectively. nih.govgoogle.com

Commercially available sulforhodamine sulfonyl chlorides often exist as a mixture of two isomers. nih.govacs.org The position of the sulfonyl chloride group relative to the xanthene core is critical, as it influences the properties of the resulting conjugate. nih.gov One isomer, when conjugated to a primary amine, can undergo a pH-dependent ring-closure to form a colorless, non-fluorescent sultam. nih.govacs.org The other isomer does not exhibit this behavior and remains fluorescent. researchgate.net This isomeric difference is a crucial consideration in labeling experiments, as the formation of the sultam can lead to a loss of signal. nih.gov The stability of the para-isomer at elevated pH makes it preferable for many applications. researchgate.net

| Reactive Group | Target Functional Group | Resulting Linkage |

| Sulfonyl Halide | Amine/Aniline | Sulfonamide |

| Activated Ester (e.g., NHS) | Amine/Aniline | Carboxamide |

| Isothiocyanate | Amine/Aniline | Thiourea |

| Maleimide | Thiol | Thioether |

| Alkyl Halide | Thiol | Thioether |

This table summarizes common conjugation strategies applicable to functionalized rhodamine dyes. google.com

Design and Synthesis of "Caged" this compound Derivatives

"Caged" fluorophores are molecules that are chemically modified to be non-fluorescent until activated by a specific stimulus, typically light of a particular wavelength. d-nb.infonih.gov This strategy allows for precise spatial and temporal control over fluorescence activation, which is highly advantageous in super-resolution microscopy and other advanced imaging techniques. d-nb.infonih.govuni-regensburg.de

The synthesis of caged sulforhodamine G derivatives involves the introduction of a photolabile protecting group (PPG) onto the dye structure. d-nb.info This PPG effectively "cages" the fluorophore by forcing it into a non-fluorescent lactone form. d-nb.infonih.gov Upon irradiation with light of a specific wavelength (often UV or near-UV), the PPG is cleaved, releasing the "uncaged" fluorophore, which then reverts to its fluorescent zwitterionic form. d-nb.infoacs.org A common strategy involves the acylation of the rhodamine nitrogen atoms, which promotes the formation of the non-fluorescent lactone. d-nb.infonih.gov

Radiochemical Labeling and Derivatization for Advanced Research Modalities

For in vivo imaging techniques like Positron Emission Tomography (PET), sulforhodamine derivatives can be labeled with positron-emitting radionuclides. nih.govresearchgate.net A common choice is fluorine-18 (B77423) (¹⁸F) due to its suitable half-life of approximately 110 minutes. nih.govresearchgate.net

The synthesis of an ¹⁸F-labeled sulforhodamine derivative typically involves a multi-step process. First, a precursor molecule is synthesized, which includes the sulforhodamine core and a linker arm with a suitable leaving group for nucleophilic substitution, such as a bromine atom. nih.govnih.gov This precursor is then reacted with [¹⁸F]fluoride in an automated synthesis module. nih.govresearchgate.net The reaction is carried out at high temperatures to facilitate the nucleophilic substitution and subsequent labeling. researchgate.netnih.gov The resulting radiolabeled compound, for instance, SR101 N-(3-[¹⁸F]Fluoropropyl) sulfonamide, can then be used as a PET tracer. nih.govresearchgate.net These tracers have been explored for imaging astrocytosis, a hallmark of several neurodegenerative diseases. nih.gov

| Radionuclide | Imaging Modality | Common Precursor Strategy |

| Fluorine-18 (¹⁸F) | PET | Derivatization with a linker containing a leaving group (e.g., Br, tosylate) for nucleophilic fluorination. nih.govnih.gov |

| Carbon-11 (¹¹C) | PET | Introduction of a methyl group from [¹¹C]methyl iodide or [¹¹C]methyl triflate. |

| Bismuth-213 (²¹³Bi) | Targeted Alpha Therapy | Chelating agent conjugated to the dye to bind the metallic radionuclide. snmjournals.org |

This table outlines common radiolabeling strategies for developing advanced imaging and therapeutic agents.

Integration into Nanomaterial Architectures (e.g., Silica (B1680970) Scaffolds)

Sulforhodamine G can be incorporated into nanomaterials, such as mesoporous silica nanoparticles (MSNs), to create bright and stable fluorescent probes. kit.edursc.orgmdpi.com Encapsulation within the silica matrix protects the dye from environmental quenching and enhances its photostability. conicet.gov.ar

There are several methods for integrating sulforhodamine G into silica nanoparticles. One common approach is a modified Stöber synthesis, where the dye is added to the reaction mixture during the formation of the silica particles. rsc.orgmdpi.com This physically entraps the dye within the growing silica network. scispace.com Another method involves the covalent attachment of the dye to the silica surface. This is often achieved by first functionalizing the silica nanoparticles with amine groups and then reacting them with an activated form of the sulforhodamine dye. conicet.gov.ar The surface of these dye-doped nanoparticles can be further modified with targeting ligands, such as folic acid, to enable specific binding to cancer cells. nih.gov

Methodologies for Purification and Characterization of Novel this compound Conjugates

Following the synthesis and conjugation of sulforhodamine G derivatives, rigorous purification and characterization are essential to ensure the quality and reliability of the final product.

Purification is often achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the desired conjugate from unreacted dye, starting materials, and any side products. nih.govmedchemexpress.com For instance, the isomeric products of a reaction can often be separated by HPLC using a C18 column and a suitable gradient of solvents like acetonitrile (B52724) and water. nih.gov Column chromatography using silica gel is also a common method for purification on both small and large scales. nih.govgoogle.comnih.gov

Characterization of the purified conjugates involves a suite of analytical techniques to confirm their identity and purity.

Mass Spectrometry (MS) is used to determine the molecular weight of the conjugate, confirming the successful attachment of the sulforhodamine G moiety.

UV-Visible and Fluorescence Spectroscopy are used to verify the photophysical properties of the conjugate. These techniques confirm that the absorption and emission spectra of the attached dye are maintained and can be used to quantify the degree of labeling. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of Sulforhodamine G Anion

Methodologies for Characterizing Excitation and Emission Spectra in Diverse Environments

The spectral characteristics of the sulforhodamine G anion are fundamental to its application as a fluorescent probe. Its excitation and emission spectra are typically characterized using spectrofluorometers. These instruments allow for the precise determination of the wavelengths at which the molecule absorbs and emits light. For sulforhodamine G, the excitation maximum is consistently reported at approximately 529-531 nm, with a corresponding emission maximum around 548-552 nm. aatbio.comchemicalbook.combiotium.com

The environment surrounding the this compound can significantly influence its spectral properties. Factors such as solvent polarity, pH, and the presence of other molecules can lead to shifts in the excitation and emission maxima, a phenomenon known as solvatochromism. To investigate these effects, researchers employ various spectroscopic techniques. For instance, studying the dye in a range of solvents with differing polarities can reveal insights into the nature of its excited state. It has been noted that sulforhodamine G does not show pH-dependent absorption or fluorescence in the range of 3 to 10. aatbio.com

Single-molecule spectroscopy is a powerful technique to probe the photophysical dynamics of individual sulforhodamine G molecules. acs.org Two-color excitation spectroscopy, where the molecule is rapidly switched between two excitation wavelengths (e.g., 488 nm and 514 nm), has been used to observe spectral diffusion, which is a time-dependent shift in the absorption spectrum. acs.org This method provides direct evidence of fluctuations in the local environment of the molecule. acs.org

Quantitative Analysis of Fluorescence Quantum Yields and Extinction Coefficients

A quantitative understanding of a fluorophore's efficiency in converting absorbed light into emitted light is crucial. This is described by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.

For the related compound sulforhodamine 101, the molar extinction coefficient has been reported to be as high as 139,000 cm⁻¹M⁻¹ aatbio.comaatbio.com and for sulforhodamine B, it is 99,000 cm⁻¹M⁻¹ in ethanol (B145695). photochemcad.com While specific data for sulforhodamine G is less commonly published, one source indicates an extinction coefficient of over 65,000. lobachemie.com The fluorescence quantum yield of rhodamine dyes can be high, with values for related compounds like sulforhodamine 101 and rhodamine 6G approaching unity under certain conditions. acs.org The quantum yield of sulforhodamine B in ethanol has been reported as 0.7. photochemcad.com

The determination of quantum yields often involves a comparative method, using a standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663). openfluor.org The following table summarizes key photophysical parameters for sulforhodamine G and related compounds.

Table 1: Photophysical Properties of Sulforhodamine Dyes

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (ΦF) | Solvent/Conditions |

|---|---|---|---|---|---|

| Sulforhodamine G | 529 - 531 aatbio.comchemicalbook.comsigmaaldrich.cn | 548 - 552 aatbio.comchemicalbook.combiotium.com | >65,000 lobachemie.com | - | Water chemicalbook.combiotium.com |

| Sulforhodamine B | 553 photochemcad.com | 577 aatbio.com | 99,000 photochemcad.com | 0.7 photochemcad.com | Ethanol photochemcad.com |

| Sulforhodamine 101 | 578 aatbio.com | 593 aatbio.com | 139,000 aatbio.com | ~0.70 acs.org | High Loadings on Silica (B1680970) acs.org |

Time-Resolved Fluorescence Spectroscopy for Lifetime Determinations

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the fluorescence lifetime (τ) of a molecule, which is the average time it spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can provide valuable information about quenching processes and molecular interactions.

For related sulforhodamine compounds, fluorescence lifetimes are typically in the nanosecond range. For instance, the fluorescence lifetime of sulforhodamine B in solution has been measured to be around 2.1 ns. rsc.org When intercalated into layered double hydroxide (B78521) (LDH) structures, the lifetime of sulforhodamine B can be significantly enhanced, with reported values as high as 4.14 ns. acs.org In another study, the lifetime of a sulforhodamine dye was reported to be 4.11 ns in water. researchgate.net

Intermolecular interactions can have a profound effect on the fluorescence lifetime of sulforhodamine G. For instance, the formation of non-fluorescent aggregates (dimers or higher-order complexes) can lead to a decrease in the fluorescence lifetime, a phenomenon known as self-quenching. rsc.org Conversely, isolating the dye molecules, for example by incorporating them into a rigid matrix like LDH, can prevent these interactions and lead to an increase in the fluorescence lifetime. rsc.orgacs.org

Interactions with other molecules in the environment can also alter the fluorescence lifetime. For example, the adsorption of a sulforhodamine dye onto graphene oxide nanosheets leads to quenching and a decrease in the fluorescence lifetime, which is attributed to an electron transfer process. researchgate.net In contrast, adsorption onto boron nitride nanosheets also results in quenching but through a different mechanism that affects the lifetime. researchgate.net

The sensitivity of the fluorescence lifetime to the local environment makes sulforhodamine dyes valuable probes for Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM is a technique that creates an image based on the fluorescence lifetime at each pixel, providing information about the local environment within a sample. A lipophilic sulforhodamine derivative has been developed as a temperature-sensitive nanoprobe for FLIM, demonstrating a robust response to temperature changes in living cells. acs.org This allows for the imaging of temperature gradients within cells and tissues, providing insights into cellular metabolism. acs.org

Table 2: Fluorescence Lifetime Data for Sulforhodamine Dyes in Various Environments

| Compound | Environment | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| Sulforhodamine B | Solution (10⁻⁵ M) | 2.1 ns | rsc.org |

| Sulforhodamine B | Intercalated in LDH | 4.14 ns | acs.org |

| Sulforhodamine Dye | Water | 4.11 ns | researchgate.net |

| Sulforhodamine Dye | Adsorbed on Graphene Oxide | 0.40 ns | researchgate.net |

| Sulforhodamine Dye | Adsorbed on Boron Nitride Nanosheets | 1.37 ns | researchgate.net |

Influence of Intermolecular Interactions on Fluorescence Lifetimes

Luminescence Anisotropy Studies for Molecular Rotational Dynamics

Luminescence anisotropy provides information about the rotational mobility of a fluorescent molecule. The technique is based on the principle that when a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization, or anisotropy, is dependent on how much the molecule rotates during the time it is in the excited state (i.e., its fluorescence lifetime).

For a small molecule like sulforhodamine G in a low-viscosity solvent, rapid rotation leads to significant depolarization and thus a low anisotropy value. However, when the dye is bound to a larger molecule or is in a viscous environment, its rotational motion is restricted, resulting in a higher anisotropy. acs.org This principle is the basis for fluorescence polarization/anisotropy assays used to study binding events. nih.govrsc.org

Studies on the related sulforhodamine B have shown that when intercalated into a layered double hydroxide (LDH) thin film, the luminescence anisotropy is significantly enhanced compared to a powder sample, indicating restricted rotational motion within the film. acs.org The anisotropy of both film and powder samples was further improved at low temperatures (77 K), as expected due to the decreased thermal motion. acs.org

Mechanisms of Fluorescence Quenching and Enhancement

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. Several mechanisms can be responsible for quenching the fluorescence of the this compound.

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. mdpi.com This is a dominant quenching mechanism for some rhodamine dyes in the presence of graphene oxide. mdpi.com

Dynamic quenching , or collisional quenching, occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. mdpi.com

Energy transfer , such as Förster Resonance Energy Transfer (FRET), can occur if the emission spectrum of the fluorophore overlaps with the absorption spectrum of an acceptor molecule in close proximity. mdpi.com Graphene oxide, with its broad absorption spectrum, can act as an efficient energy acceptor for many dyes. mdpi.com

Electron transfer is another quenching mechanism, where an electron is transferred from the excited fluorophore to an acceptor molecule or vice versa. This has been identified as the quenching mechanism for a sulforhodamine dye on graphene oxide and boron nitride nanosheets. researchgate.net

Conversely, fluorescence enhancement can occur under certain conditions. For example, preventing aggregation by isolating dye molecules within a host matrix can enhance fluorescence by reducing self-quenching. rsc.org The quantum yield of sulforhodamine 101 has been observed to be higher at high loadings on silica compared to low loadings, where the formation of non-planar conformers is more prevalent. acs.org

Electron-Transfer Processes in Quenching Mechanisms

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This phenomenon can occur through various mechanisms, with electron transfer being a significant pathway for the quenching of sulforhodamine G and related compounds. The quenching process can be initiated by the interaction of the excited fluorophore with another molecule, known as a quencher.

Photoinduced electron transfer (PET) is a primary mechanism responsible for fluorescence quenching. In this process, an electron is transferred from a donor molecule to an acceptor molecule, leading to the formation of a radical pair or a charge-transfer complex, which then decays non-radiatively to the ground state. For the this compound, this can occur when it interacts with molecules that can either accept an electron from the excited dye or donate an electron to it.

Detailed studies on related sulforhodamine dyes have provided insights into these quenching mechanisms. For instance, the fluorescence quenching of sulforhodamine 640 when adsorbed onto graphene oxide (GO) and boron nitride (BN) nanosheets has been attributed to an electron-transfer process. researchgate.net In the case of GO, the adsorption of the dye leads to the formation of a non-fluorescent complex, while with BN, quenching is induced by a decrease in the fluorescence lifetime of the dye, indicative of a dynamic quenching process involving electron transfer. researchgate.net

The efficiency of electron transfer quenching is dependent on the thermodynamic driving force of the reaction, which is related to the redox potentials of the fluorophore and the quencher. The free energy change (ΔG) for the electron transfer process can be estimated to determine the feasibility of the quenching pathway. In the context of biological applications, DNA bases can also act as quenchers for fluorophores. It has been shown that the mechanism of fluorescence quenching by DNA bases often involves photo-induced electron transfer. nih.gov The efficiency of this quenching can vary depending on the specific base, with purine (B94841) bases like guanine (B1146940) often being more effective quenchers. nih.gov

The quenching of sulforhodamine G fluorescence can be categorized as either static or dynamic. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. researchgate.net In contrast, dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to de-excitation through electron transfer. Time-resolved fluorescence spectroscopy is a key technique used to distinguish between these mechanisms, as dynamic quenching affects the excited-state lifetime of the fluorophore, while static quenching does not.

Environmental and Solvent Effects on Photophysical Properties (e.g., Solvatochromism)

The photophysical properties of the this compound are highly sensitive to its local environment, a characteristic that is crucial for its application as a sensor and tracer. The interaction between the dye molecule and the surrounding solvent or matrix can significantly influence its absorption and emission spectra, a phenomenon known as solvatochromism.

Single-molecule spectroscopy studies on sulforhodamine G have revealed that fluctuations in its fluorescence intensity are directly linked to spectral diffusion. acs.org This spectral diffusion arises from fluctuations in the local environment of the molecule, which in turn affect the absorption spectrum and the efficiency of excitation. acs.org These findings underscore the sensitivity of sulforhodamine G's photophysical behavior to its immediate surroundings.

The polarity of the solvent is a key factor influencing the spectral properties of sulforhodamine G. While comprehensive solvatochromism data specifically for sulforhodamine G is not extensively tabulated in the literature, the behavior of related rhodamine dyes provides a strong indication of the expected trends. Generally, for dyes with an intramolecular charge transfer (ICT) character, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift in the emission spectrum.

The following table summarizes the key photophysical properties of sulforhodamine G and the closely related sulforhodamine 101 in a polar solvent.

| Property | Sulforhodamine G (in water) | Sulforhodamine 101 (in ethanol) |

| Excitation Maximum (λ_Ex) | 529 nm | 576 nm |

| Emission Maximum (λ_Em) | 548 nm | - |

| Molar Absorptivity (ε) | - | 110,000 cm⁻¹M⁻¹ at 576 nm |

| Fluorescence Quantum Yield (Φ_F) | - | 0.9 |

| Data sourced from biotium.comphotochemcad.com. |

It is important to note that environmental factors beyond solvent polarity, such as the presence of specific ions or binding to macromolecules, can also induce significant changes in the photophysical properties of the this compound.

Photostability Assessment and Mitigation Strategies in Research Settings

Photobleaching, the irreversible loss of fluorescence due to light-induced chemical damage, is a critical limitation in fluorescence-based research. ox.ac.uk The sulforhodamine family of dyes, including sulforhodamine G, are known for their relatively good photostability, which contributes to their widespread use. thermofisher.com However, under intense or prolonged illumination, such as in confocal microscopy or single-molecule studies, photobleaching can still significantly impact experimental outcomes.

Assessment of photostability typically involves quantifying the rate of fluorescence decay under specific illumination conditions. This can be done by measuring the fluorescence intensity over time while continuously exposing the sample to an excitation light source. The resulting photobleaching curve provides information on the dye's robustness in a particular experimental setup.

Several strategies can be employed in research settings to mitigate the photobleaching of the this compound and other fluorophores:

Minimizing Light Exposure: The most straightforward approach is to reduce the intensity and duration of the excitation light. This can be achieved by using neutral density filters, lowering the laser power, and minimizing the exposure time during image acquisition.

Removal of Oxygen (Anoxia): Molecular oxygen is a key mediator of photobleaching for many fluorophores. ox.ac.uk Removing dissolved oxygen from the sample environment, a state known as anoxia, can significantly reduce the rate of photobleaching. ox.ac.uk This is often accomplished by purging the sample with an inert gas like argon or by using enzymatic oxygen scavenging systems. ox.ac.uknih.gov

Use of Antifade Reagents: A variety of chemical reagents, known as antifade agents or photostabilizers, can be added to the mounting medium to reduce photobleaching. These compounds work through different mechanisms, such as quenching harmful triplet states or scavenging reactive oxygen species. nih.gov Examples include n-propyl gallate (nPG) and ascorbic acid (AA). nih.gov

Physical Protection: In certain applications, physically shielding the dye from the environment can enhance its photostability. For instance, in staining protocols, wrapping the staining dishes in aluminum foil is recommended to prevent photobleaching of sulforhodamine G from ambient light. medchemexpress.com

The following table summarizes common strategies for mitigating photobleaching in research settings.

| Strategy | Mechanism | Example Application |

| Reduced Light Exposure | Decreases the rate of photochemical reactions by lowering the number of excitation cycles. | Lowering laser power in confocal microscopy. |

| Oxygen Scavenging/Anoxia | Prevents the formation of reactive oxygen species that can chemically alter the fluorophore. ox.ac.uknih.gov | Purging the sample with argon or using glucose oxidase/catalase systems. ox.ac.uknih.gov |

| Antifade Reagents | Quench excited triplet states or scavenge free radicals, thus interrupting the photobleaching pathways. nih.gov | Addition of n-propyl gallate (nPG) or ascorbic acid to the mounting medium. nih.gov |

| Physical Shielding | Prevents exposure to ambient light that can cause photobleaching over time. medchemexpress.com | Wrapping staining containers with aluminum foil during incubation. medchemexpress.com |

By carefully considering and implementing these strategies, the photostability of the this compound can be significantly enhanced, enabling more robust and reliable data acquisition in fluorescence-based research.

Mechanistic Studies of Sulforhodamine G Anion Interactions Within Biological Research Systems

Investigation of Cellular Uptake and Efflux Mechanisms

The entry and exit of sulforhodamine G anion from cells are critical determinants of its application as a biological probe. These processes are mediated by a combination of active transport and passive diffusion mechanisms.

Role of Organic Anion Transport Polypeptides (OATPs) in Uptake

A primary mechanism for the cellular uptake of sulforhodamine G and its close analog, sulforhodamine 101, involves a family of membrane proteins known as Organic Anion-Transporting Polypeptides (OATPs). plos.orgnih.gov These transporters, belonging to the SLCO superfamily, facilitate the entry of a wide range of endogenous and exogenous organic anions into cells. plos.orgd-nb.infojst.go.jp

Studies have identified specific OATP isoforms that mediate the transport of sulforhodamine dyes. For instance, sulforhodamine G has been identified as a novel fluorescent substrate for human OATP1A2 and OATP1C1. researchgate.net Research on sulforhodamine 101 has provided further insights, suggesting that its uptake into hippocampal astrocytes is mediated by an OATP. plos.orgnih.gov This active transport mechanism is supported by the observation that the intracellular concentration of the dye can exceed its concentration in the surrounding medium. plos.orgresearchgate.net

The involvement of OATPs is further substantiated by inhibition studies. Substrates and inhibitors of OATPs, such as estrone-3-sulfate, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), digoxin, and taurocholate, have been shown to significantly reduce the uptake of sulforhodamine 101. plos.orgnih.govnih.govnih.gov For example, in rat liver, the heterogeneous distribution of sulforhodamine-101, with higher concentrations around the hepatic central vein, correlates with the high expression of Oatp1a4 in this region. nih.gov This uptake can be diminished by digoxin, a specific substrate for Oatp1a4. nih.gov Similarly, at the blood-arachnoid barrier, Oatp1a4 is a major pathway for the clearance of sulforhodamine-101 from the cerebrospinal fluid. researchgate.netnih.gov

It is important to note that the expression and function of OATPs can vary between different cell types and tissues, leading to differential uptake of sulforhodamine dyes. plos.orgresearchgate.net This cell-specific expression of OATPs can be exploited for targeted labeling of particular cell populations, such as astrocytes in the hippocampus. plos.orgnih.gov

Table 1: OATPs Involved in Sulforhodamine Uptake and Their Inhibitors

| Transporter | Substrate/Analog | Inhibitor(s) | Tissue/Cell Type | Key Finding |

| OATP1A2 | Sulforhodamine G, Sulforhodamine 101 | Elacridar, Tariquidar, Zosuquidar, BSP | Human cell lines (HEK-293, A431) | Identified as a transporter for sulforhodamine G and 101. researchgate.net |

| OATP1C1 | Sulforhodamine G, Sulforhodamine 101 | L-thyroxine | Human cell lines (HEK-293, A431), Hippocampal astrocytes | Proposed to be involved in the astrocytic uptake of SR101. researchgate.netosu.edu |

| Oatp1a4 | Sulforhodamine-101 | Digoxin, Taurocholate | Rat liver, Rat blood-arachnoid barrier | Mediates heterogeneous distribution in the liver and clearance from CSF. researchgate.netnih.govnih.gov |

Passive Diffusion and Other Transport Pathways

While active transport via OATPs is a major route for cellular entry, passive diffusion may also play a role, particularly for certain sulforhodamine derivatives under specific conditions. However, for highly polar molecules like the this compound, crossing the cell membrane by passive diffusion is generally limited. nih.gov The fluorescence intensity of sulforhodamine G's analog, SR101, inside hippocampal astrocytes increases above the extracellular concentration, indicating a process beyond simple passive diffusion. plos.orgresearchgate.net

The diffusion coefficient of the anionic sulforhodamine G has been shown to remain constant across a wide range of concentrations of a polyanion, suggesting that its movement is not significantly hindered by electrostatic interactions in this context. researchgate.net This contrasts with cationic dyes, whose diffusion is more affected. researchgate.net

Other transport systems, such as multidrug resistance-associated proteins (MRPs), have been implicated in the efflux of sulforhodamine dyes from cells. nih.gov However, the primary focus of uptake studies for sulforhodamine G and its analogs has been on the role of OATPs.

Analysis of Intracellular Localization and Compartmentalization

Once inside the cell, the distribution of this compound is not uniform. As a polar tracer, it is generally considered membrane-impermeant from within the cell and is often used to study cell morphology and fluid-phase transport. biotium.combiotium.com Its localization can be influenced by the specific cell type and its metabolic state.

In astrocytes, for example, sulforhodamine 101 accumulates within the cytoplasm, allowing for clear visualization of these cells. plos.orgresearchgate.net The active uptake mechanism contributes to this compartmentalization, concentrating the dye within the targeted cells. plos.orgresearchgate.net The specific intracellular distribution can provide insights into the functional organization of the cell.

Biomolecular Interaction Studies

The utility of this compound as a fluorescent probe is also dependent on its interactions with intracellular biomolecules, including proteins and nucleic acids.

Binding to Cellular Proteins and Macromolecules

Sulforhodamine dyes are known to interact with cellular proteins. biotium.commedchemexpress.com Sulforhodamine B, a closely related compound, is believed to bind to the basic amino acids of cellular proteins. biotium.com This property is the basis for the sulforhodamine B (SRB) assay, which is used to quantify total protein mass as an estimation of cell number. medchemexpress.com

Sulforhodamine G itself is described as a fluorescent stain that can be used for the research of protein stains. medchemexpress.com The interaction is likely non-covalent, involving electrostatic interactions between the anionic sulfonate groups of the dye and positively charged residues on the protein surface. This binding can be influenced by factors such as pH and the specific protein composition of the cell.

Non-Covalent Interactions with Nucleic Acids (DNA, RNA)

This compound can also engage in non-covalent interactions with nucleic acids like DNA and RNA. rsc.org These interactions are typically electrostatic in nature, involving the negatively charged phosphate (B84403) backbone of the nucleic acids and the dye molecule. researchgate.netmdpi.com Other potential non-covalent interactions include groove binding and intercalation, although the latter is more common for planar aromatic molecules. researchgate.netmdpi.com

The binding of ligands to RNA can be studied using non-covalent dyes in techniques like microscale thermophoresis (MST). nih.gov While this study used other dyes, the principle of using a fluorescent probe to detect conformational changes upon ligand binding is relevant. nih.gov The interaction of sulforhodamine G with nucleic acids can lead to changes in its photophysical properties, which can be exploited for sensing applications. For instance, the formation of inclusion complexes with host molecules can induce room temperature phosphorescence in certain dyes, a phenomenon that can be modulated by interactions with biomolecules. nankai.edu.cn The development of RNA aptamers that bind to specific dyes, such as sulforhodamine B, further highlights the potential for specific non-covalent interactions between sulforhodamine derivatives and RNA. researchgate.net

Intercalation, Groove Binding, and Electrostatic Interactions

Interactions with Lipid Membranes and Vesicles

Lipid membranes and vesicles are fundamental components of cellular systems and are widely used as models to study biological processes. Sulforhodamine G, being a highly water-soluble and fluorescent polar tracer, is frequently employed in studies involving these lipid assemblies. biotium.com Its primary role is often as an entrapped aqueous content marker within liposomes (vesicles). researchgate.netrsc.org The integrity of the vesicle membrane can be monitored by measuring the release of the dye into the external medium; a compromised membrane leads to leakage and a corresponding change in the fluorescence signal. rsc.org

The interactions between the this compound and the lipid bilayer are heavily influenced by electrostatic forces. Cell membranes and model vesicles are often composed of a mixture of neutral (zwitterionic) and anionic lipids. nih.govnih.gov The cytoplasmic leaflet of the plasma membrane, for instance, is enriched in anionic lipids like phosphatidylserine. nih.gov The surface of a lipid bilayer, even one composed of nominally neutral lipids like phosphatidylcholine, can acquire a negative surface charge through the adsorption of anions from the aqueous solution. nih.gov

The anionic nature of sulforhodamine G dictates its interaction with these surfaces. There is an electrostatic repulsion between the dye and negatively charged lipid headgroups, which generally confines the dye to the aqueous compartments and prevents it from passively crossing or integrating into the lipid bilayer. This property is crucial for its use as a stable, non-permeating tracer. biotium.com

Conversely, this electrostatic character can be exploited. For example, studies have developed highly stable, positively charged (cationic) liposomes designed to interact with negatively charged surfaces or microorganisms. nih.gov The interaction between these cationic vesicles and the anionic sulforhodamine G (or the similar sulforhodamine B) is a key principle in certain bioanalytical assays where the dye is encapsulated. nih.gov The strong electrostatic attraction facilitates efficient encapsulation and interaction studies. The release of the dye can be triggered by the interaction of the cationic liposome (B1194612) with a negatively charged target, providing a mechanism for signal amplification. nih.gov

Table 2: Applications of Sulforhodamine Dyes in Lipid Vesicle Studies

| Application | Vesicle Type | Role of Sulforhodamine | Principle of Measurement | Reference |

|---|---|---|---|---|

| Vesicle Capture and Interaction Analysis | Anionic Liposomes | Entrapped fluorescent marker | Immobilized vesicles containing sulforhodamine are detected by fluorescence microscopy to study binding events on a sensor chip. | researchgate.net |

| Cargo Release Assay | Phospholipid Vesicles | Entrapped cargo | Conformational changes in membrane-embedded synthetic receptors trigger the release of sulforhodamine, which is quantified by fluorescence. | rsc.org |

| Signal Amplification in Bioassays | Cationic Liposomes | Entrapped fluorescent or chemiluminescent marker | Electrostatic interaction of cationic liposomes with anionic targets (e.g., bacteria, other vesicles) leads to signal generation. | nih.gov |

| Membrane Permeability Studies | Various | Aqueous phase tracer | Monitoring the leakage of the dye from vesicles over time to assess membrane integrity and permeability. | rsc.org |

Studies on Diffusion Dynamics in Complex Biological Matrices

The cytoplasm is a crowded and highly organized environment, where the movement of molecules is significantly different from their diffusion in dilute aqueous solutions. Understanding the diffusion dynamics of molecules within such complex biological matrices is critical for comprehending cellular processes like signaling and metabolism. biorxiv.org

The small fraction of unbound sulforhodamine diffuses at a rate estimated to be between 0.5 and 8 x 10⁻⁷ cm²/s (5–80 µm²/s). rupress.org This is considerably slower than its diffusion in free water. The restrictions on diffusion are imposed by the dense network of cellular structures, including myofilaments and mitochondrial networks. rupress.org These structures create a tortuous path for diffusing molecules and act as physical barriers, effectively behaving like a porous medium. biorxiv.orgrupress.org

Fluorescence-based methods, such as fluorescence recovery after photobleaching (FRAP) and fluorescence correlation spectroscopy (FCS), are powerful tools for quantifying these diffusion dynamics. rsc.org By analyzing the movement of fluorescent tracers like sulforhodamine, researchers can determine diffusion coefficients and the fraction of mobile versus immobile molecules. rupress.orgrsc.org These measurements have shown that cellular structures like the outer mitochondrial membrane can act as significant barriers that restrict long-range diffusion, which may be crucial for optimizing metabolic signaling between different cellular compartments. rupress.org

Table 3: Diffusion Characteristics of Sulforhodamine and Other Fluorophores in Murine Cardiac Myocytes

| Fluorophore | Molecular Weight (approx. g/mol) | Bound Fraction in Cytoplasm | Diffusion Coefficient (Unbound) (cm²/s) | Reference |

|---|---|---|---|---|

| Sulforhodamine | ~576 | 0.93 | 0.5 - 8 x 10⁻⁷ | biorxiv.orgrupress.org |

| Carboxyfluorescein | ~376 | Lower than Sulforhodamine | ~1 x 10⁻⁷ | rupress.org |

| FITC-labeled PEG (2 kD) | ~2000 | 0.1 | 0.5 - 8 x 10⁻⁷ | biorxiv.orgrupress.org |

| Bodipy-FL ATP | ~570 | High | >40-fold slower than in water | rupress.org |

Development and Characterization of Sulforhodamine G Anion Based Advanced Probes and Biosensors

Design Principles for Novel Fluorescent Probes

The creation of effective fluorescent probes hinges on a set of fundamental design principles that ensure high sensitivity and selectivity towards a target analyte. nih.gov These principles are broadly applicable and can be adapted for the development of probes based on the sulforhodamine G anion scaffold.

The core of most fluorescent probes lies in their ability to modulate their fluorescence emission in response to a specific event, a phenomenon categorized as either "turn-on" or "turn-off" sensing. nih.gov

A "turn-on" mechanism is characterized by a significant increase in fluorescence intensity upon interaction with the target analyte. acs.org This is often achieved by initially having the fluorophore in a non-fluorescent or "quenched" state. Upon binding to the analyte, a conformational or chemical change occurs that restores the fluorescence of the dye. For instance, a probe can be designed where the this compound's fluorescence is quenched by a recognition moiety. Interaction with the target analyte could cleave this quencher, leading to a "turn-on" signal. nih.gov

Conversely, a "turn-off" mechanism involves the quenching or decrease of fluorescence upon analyte binding. acs.org This can occur through various processes, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) to the analyte or a recognition unit that becomes a quencher upon binding. rsc.org A sulforhodamine G-based probe could be designed to be inherently fluorescent, and upon binding to a specific metal ion, for example, the complexation could induce quenching of the sulforhodamine G fluorescence. acs.org

| Sensing Mechanism | Principle | Advantage |

| Turn-On | Fluorescence is activated upon analyte binding. | High signal-to-noise ratio, minimizing background fluorescence. acs.org |

| Turn-Off | Fluorescence is quenched upon analyte binding. | Simple design, direct correlation between analyte concentration and quenching. acs.org |

To be effective in complex biological environments, fluorescent probes must exhibit high selectivity and sensitivity for their intended target. mdpi.com

Selectivity is achieved by incorporating a recognition moiety that specifically interacts with the target analyte. This could be a chemical group that reacts selectively with the analyte or a host molecule that has a high affinity for the target. For a sulforhodamine G-based probe, this would involve chemically modifying the core structure to include a recognition site. For example, to detect a specific enzyme, a substrate for that enzyme could be linked to the this compound in a way that its fluorescence is quenched. Enzymatic cleavage of the substrate would then release the fluorescent dye, providing a selective "turn-on" response.

Sensitivity is determined by how small a concentration of the analyte can be reliably detected. This can be enhanced by several strategies:

High Quantum Yield: The inherent brightness of the fluorophore is crucial. Sulforhodamine G's relatively high fluorescence quantum yield makes it a good candidate for sensitive probes. avantorsciences.com

Efficient Quenching/De-quenching: In "turn-on" and "turn-off" probes, the efficiency of the quenching and de-quenching process directly impacts sensitivity.

Amplification Mechanisms: Incorporating mechanisms that amplify the signal, such as catalytic turnover or the use of nanomaterials as scaffolds, can significantly improve sensitivity. mdpi.com

"Turn-On" and "Turn-Off" Sensing Mechanisms

Development of Targeted Biosensors

While the this compound possesses favorable characteristics for the development of biosensors, specific, published research detailing its application in the following targeted areas is limited. The principles and examples discussed below are therefore drawn from research on closely related rhodamine and sulforhodamine derivatives to illustrate the potential design strategies.

Hypoxia, or low oxygen concentration, is a critical factor in various pathological conditions, including cancer. Fluorescent probes for hypoxia typically operate on a "turn-on" mechanism triggered by the reductive environment of hypoxic cells. nih.gov

While there is no specific literature on sulforhodamine G-based hypoxia probes, research on other sulforhodamine derivatives, such as sulforhodamine 101, provides a blueprint. science.gov A common strategy involves attaching a hypoxia-responsive moiety, like an azobenzene (B91143) group, to the fluorophore. In normoxic (normal oxygen) conditions, the azobenzene group quenches the fluorescence of the sulforhodamine. Under hypoxic conditions, cellular reductases cleave the azo bond, releasing the unquenched, fluorescent sulforhodamine derivative and thus signaling the presence of hypoxia. science.gov

| Probe Component | Function | Example Compound (Illustrative) |

| Fluorophore | Emits light upon excitation | Sulforhodamine 101 |

| Hypoxia-Responsive Moiety | Quenches fluorescence in normoxia, cleaved in hypoxia | Azobenzene |

| Linker | Connects the fluorophore and responsive moiety | Varies based on synthesis |

G-quadruplexes are non-canonical DNA structures that are implicated in the regulation of gene expression and are considered potential therapeutic targets in cancer. wikipedia.org Ligands that can selectively bind to and stabilize G-quadruplexes are of significant interest.

There is a lack of specific studies on the interaction of this compound with G-quadruplexes. However, other rhodamine derivatives, such as Rhodamine 6G, have been investigated as G-quadruplex ligands. nih.gov These ligands typically possess a planar aromatic structure that can stack on the G-quartets of the quadruplex. The interaction can lead to changes in the fluorescence of the ligand, providing a detectable signal. For instance, the binding of Rhodamine 6G to G-quadruplex structures can induce a change in its circular dichroism spectrum and fluorescence, indicating a specific interaction. nih.gov A hypothetical sulforhodamine G-based G-quadruplex ligand would likely be designed to leverage its xanthene core for stacking interactions.

The measurement of temperature at the nanoscale is crucial for understanding cellular metabolism and for applications in hyperthermia therapy. Temperature-sensitive nanoprobes often utilize the temperature-dependent fluorescence properties of dyes.

Currently, there is no available research on the development of temperature-sensitive nanoprobes specifically using the this compound. In fact, some research has utilized other sulforhodamine derivatives to create temperature-insensitive probes for ratiometric sensing. However, the general principle of a temperature-sensitive nanoprobe could involve encapsulating the this compound within a thermo-responsive polymer. As the temperature changes, the polymer could undergo a phase transition, altering the local environment of the dye and thus its fluorescence intensity or lifetime.

Ion and Metabolite Sensing Applications

The this compound is a highly water-soluble fluorescent dye that is utilized as a polar tracer. biotium.com Its properties make it a candidate for development in sensing systems. A key characteristic of sulforhodamine G is that its absorption and fluorescence are not dependent on pH in the range of 3 to 10, which is a valuable attribute for biosensors intended to operate under varying physiological conditions. aatbio.com The dye's utility as a tracer has been demonstrated in environmental analysis, where laser-induced, time-resolved fluorescence spectroscopy has been used to detect sulforhodamine G in river water. researchgate.netspiedigitallibrary.org This high sensitivity allows for its detection at very low concentrations. researchgate.netspiedigitallibrary.org

While the closely related anionic dye, sulforhodamine B, has been incorporated into various biosensing platforms, including RNA-based sensors and bacteriophage-gated systems for detecting bacteria, specific applications of sulforhodamine G as the primary recognition element for detecting other ions or metabolites are not extensively documented in current research literature. nih.govnih.govmdpi.com Studies on the diffusion of sulforhodamine G in the presence of polyelectrolytes indicate that, as an anion, it does not interact strongly with anionic polymers, behaving as a free-diffusing tracer in such systems. researchgate.net This characteristic, while useful for tracer applications, underscores the need for specific functionalization if it were to be used for selective binding of target analytes.

Integration with Engineered Proteins for Chemigenetic Biosensors

Chemigenetic biosensors represent a modern class of sensing tools that combine the genetic specificity of proteins with the versatile photophysical properties of synthetic fluorophores. ethz.chresearchgate.net The fundamental design involves a genetically encoded protein, such as a self-labeling protein tag, which acts as an anchor for a specific synthetic dye. ethz.chnih.gov Two of the most common self-labeling tags are the SNAP-tag, which covalently binds to benzylguanine derivatives, and the HaloTag, which reacts with chloroalkane ligands. nih.govmdpi.com

This hybrid approach allows researchers to leverage the superior brightness and photostability of synthetic organic dyes for live-cell imaging and sensing. researchgate.netresearchgate.net The sensing mechanism often relies on an analyte-induced conformational change in the protein component, which in turn alters the local environment of the attached dye. nih.gov This change can modulate the dye's fluorescence intensity or shift its emission spectrum, providing a measurable signal of analyte concentration. nih.govbiorxiv.org For many rhodamine-based dyes, this modulation is achieved by influencing the equilibrium between a non-fluorescent spirocyclic form and a highly fluorescent zwitterionic form. acs.orgbiorxiv.org

While various rhodamine derivatives and other synthetic fluorophores have been successfully integrated into chemigenetic biosensors for detecting analytes such as Ca2+, ATP, and NADPH, and for monitoring kinase activity, the specific use of the this compound as the synthetic dye component in such engineered protein systems is not described in the available research. nih.govnih.govacs.org The development of such a sensor would require functionalizing sulforhodamine G with a suitable ligand, like a chloroalkane for HaloTag or a benzylguanine for SNAP-tag, to enable its covalent attachment to the engineered protein.

Performance Evaluation of this compound-Based Biosensors

The performance of a biosensor is defined by several key parameters, including sensitivity, selectivity, and dynamic range, which determine its effectiveness for quantitative measurements. core.ac.ukthno.org Sensitivity is often characterized by the limit of detection (LOD), which is the lowest analyte concentration that can be reliably distinguished from a blank sample. mdpi.comdtu.dk Selectivity refers to the sensor's ability to detect the target analyte without interference from other similar molecules, while the dynamic range defines the concentration span over which the sensor provides a proportional response. core.ac.uk

For the this compound, quantitative performance data is primarily available from its application as a fluorescent tracer rather than as a component of a biosensor for other analytes. In environmental sensing, a fiber-optic system based on laser-induced fluorescence has been shown to be highly sensitive for detecting the dye itself. spiedigitallibrary.org The performance of this specific application is detailed in the table below.

| Parameter | Value | System | Source |

|---|---|---|---|

| Limit of Detection (LOD) | 10 ng/L | Detection of Sulforhodamine G tracer in river water using laser-induced fluorescence spectroscopy | researchgate.netspiedigitallibrary.org |

While one vendor notes that sulforhodamine G has "broad dynamic ranges," specific quantitative data for this in a biosensing context is not provided. medchemexpress.com Comprehensive performance evaluations regarding the selectivity and dynamic range of biosensors that use this compound to detect specific ions or metabolites are not available in the reviewed literature.

Applications of Sulforhodamine G Anion in Microscopic and Imaging Methodologies

Use as a Polar Tracer in Cellular Studies

Sulforhodamine G is employed as a polar tracer in cellular studies, benefiting from its high water solubility and strong fluorescence. biotium.comaatbio.com It is membrane impermeant, meaning it cannot cross cell membranes on its own, which is a crucial characteristic for its applications in tracking extracellular spaces and cell-to-cell communication pathways. biotium.com

The ability of sulforhodamine G and its analogs, like sulforhodamine 101, to pass through gap junctions makes them effective probes for studying intercellular communication. nih.govthermofisher.com Gap junctions are specialized channels that allow the direct passage of small molecules and ions between adjacent cells, and the transfer of these fluorescent dyes can be visually tracked to monitor the functionality and permeability of these channels. nih.govnih.govphysiology.org

Research has shown that the movement of sulforhodamine dyes within a network of connected cells, such as the astroglial syncytium, is facilitated by gap junctions. nih.govhellobio.com The inhibition of this dye transfer by gap-junction blockers like carbenoxolone (B1668346) provides evidence for the role of these channels in the dye's distribution. nih.govresearchgate.net This methodology allows researchers to investigate the extent of cell coupling and the factors that may modulate it. The permeability of gap junction channels is known to be selective for solutes based on their size and charge, and sulforhodamine anions are among the probes used to characterize these properties. nih.gov

Table 1: Probes for Gap Junction Permeability Studies

| Probe | Type | Charge | Common Application |

|---|---|---|---|

| Sulforhodamine G | Anionic Fluorescent Dye | Negative | Polar tracer, cell-cell communication |

| Lucifer Yellow | Anionic Fluorescent Dye | -2 | Gap junction permeability |

| Carboxyfluorescein | Anionic Fluorescent Dye | -2 | Gap junction permeability |

| NBD-m-TMA | Cationic Fluorescent Probe | +1 | Gap junction permeability |

This table provides examples of fluorescent probes used to assess the permeability of gap junctions, highlighting the use of both anionic and cationic molecules.

Sulforhodamine G is utilized to delineate cell morphology and monitor changes in cell volume. biotium.com Because it is confined to the extracellular space or the cytoplasm of loaded cells, it provides a clear outline of the cell's structure. This is particularly useful for visualizing the complex shapes of cells like neurons and astrocytes. biotium.combiotium.com

Furthermore, changes in the fluorescence intensity of sulforhodamine dyes within a cell can be used to infer changes in cell volume. For instance, cell swelling leads to a decrease in the intracellular dye concentration and a corresponding decrease in fluorescence intensity. mdpi.com This technique has been applied to study regulatory volume decrease in astrocytes under hypotonic conditions. mdpi.com The ability to track these volumetric changes is crucial for understanding cellular responses to osmotic stress and various physiological and pathological conditions. mdpi.comphioptics.com

Monitoring Cell-Cell Communication and Gap Junction Permeability

Advanced Neuronal and Glial Cell Imaging

In the complex environment of the central nervous system, sulforhodamine G and its analogs have found significant application in distinguishing and imaging different cell types, particularly neurons and glial cells. biotium.comnih.gov

While initially reported as a specific marker for astrocytes, subsequent research has shown that sulforhodamine 101 (SR101), a closely related compound to sulforhodamine G, also labels mature myelinating oligodendrocytes. nih.govhellobio.comresearchgate.netnih.gov The primary mechanism for astrocytic uptake of SR101 is the organic anion transporting polypeptide OATP1C1. nih.govbiorxiv.org Following uptake into astrocytes, the dye is thought to spread to oligodendrocytes through gap junctions that connect these two glial cell types. nih.govresearchgate.net

Time-lapse imaging has revealed that astrocytes are typically labeled before oligodendrocytes, which can help in distinguishing between the two cell populations. nih.gov Detailed morphological analysis, such as identifying the characteristic perivascular endfeet of astrocytes, can further aid in their identification. researchgate.net Both topical application and intravenous injection of SR101 have been shown to label both astrocytes and oligodendrocytes. researchgate.net

Table 2: Cellular Uptake and Transfer of Sulforhodamine 101

| Cell Type | Primary Uptake Mechanism | Intercellular Transfer | Key Identifying Feature |

|---|---|---|---|

| Astrocytes | OATP1C1 transporter | Via gap junctions to other astrocytes and oligodendrocytes | Perivascular endfeet, earlier labeling |

This table summarizes the mechanisms by which Sulforhodamine 101 labels astrocytes and oligodendrocytes and key features for their distinction.

A primary application of sulforhodamine dyes in neurobiological imaging is to differentiate signals from neurons and astrocytes, especially during calcium imaging experiments. nih.govhellobio.com By pre-loading the tissue with a red-fluorescent sulforhodamine dye to specifically label glial cells, researchers can then use a green-fluorescent calcium indicator to monitor neuronal activity without ambiguity. researchgate.netnih.gov This counterstaining technique has been instrumental in advancing the understanding of neuron-glia interactions. nih.govnih.gov

However, the specificity of this method is not absolute. Under certain conditions, such as hypoxia, SR101 can enter neurons through opened hemichannels. nih.gov Therefore, careful experimental design and validation are crucial when using sulforhodamine dyes to distinguish between neuronal and astrocytic signals.

The use of sulforhodamine dyes, particularly SR101, in neurobiological imaging is subject to several limitations and specificity considerations. A major challenge is the lack of absolute specificity for astrocytes, as the dye also labels oligodendrocytes. nih.govhellobio.comnih.govresearchgate.net This means it cannot be assumed that all SR101-labeled cells are astrocytes. hellobio.comresearchgate.net

Furthermore, the staining intensity of SR101 can vary significantly between different brain regions. For instance, it labels astrocytes in the hippocampus and cortex more strongly and specifically than in the brainstem. hellobio.comnih.govplos.org There are also reports of SR101 having excitatory side effects on neuronal activity, which could potentially alter the system being studied. nih.govnih.gov To mitigate these effects, it is recommended to use the lowest possible dye concentrations. hellobio.com The uptake of SR101 into neurons under pathological conditions like hypoxia further complicates the interpretation of imaging data. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sulforhodamine G anion |

| Sulforhodamine B |

| Sulforhodamine 101 |

| Carbenoxolone |

| Lucifer Yellow |

| Carboxyfluorescein |

| NBD-m-TMA |

| Ethidium Bromide |

Distinguishing Neuronal and Astrocytic Signals

Applications in Super-Resolution Microscopy (e.g., dSTORM)

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution technique that relies on the photoswitching of conventional organic fluorophores to achieve nanoscale resolution. Rhodamine dyes, including by extension the sulforhodamine family, are one of the main classes of fluorophores that can be programmed to photoswitch in the presence of reducing agents. basicmedicalkey.com This process involves the transition of the fluorophore into a non-fluorescent "off" state, which can be reversed, allowing for the sequential localization of individual molecules. basicmedicalkey.com

The dSTORM methodology allows for the reconstruction of an image from a large number of single-molecule coordinates, providing a list of these coordinates rather than direct intensity information. basicmedicalkey.com For optimal dSTORM imaging, a suitable ratio of the "on" and "off" switching rates is crucial, especially at high fluorophore densities, to ensure that each molecule is detected individually. basicmedicalkey.com The radical anion of some fluorophores can be further reduced to a stable, colorless leuco-dye, a process that can be influenced by molecular oxygen. microscopyu.com

Research has demonstrated the use of dSTORM to assess the size of nanoparticles within cells, with results showing excellent agreement with measurements from electron microscopy for nanoparticles ranging from 80 nm to 800 nm. tue.nl This highlights the potential of dSTORM, and by extension, the applicability of photoswitchable dyes like sulforhodamine G, in quantitatively analyzing subcellular structures and the status of nanomaterials within a cellular context. tue.nl

Multiphoton and Two-Photon Excited Fluorescence Microscopy

Multiphoton microscopy, including two-photon excited fluorescence (TPEF) microscopy, offers significant advantages for imaging deep within living tissues. idex-hs.comnih.gov By using longer excitation wavelengths, typically in the near-infrared range, TPEF minimizes tissue damage and allows for deeper penetration for 3D imaging. idex-hs.comnih.gov This technique relies on the near-simultaneous absorption of two or more photons to excite a fluorophore. technion.ac.il

Sulforhodamine dyes have been utilized in two-photon imaging. For instance, two-color in-vivo two-photon imaging of the exposed mouse cortex has been performed using sulforhodamine-labeled astrocytes. idex-hs.com Furthermore, two-photon excitation fluorescent images have been captured of sulforhodamine B solutions, a closely related compound to sulforhodamine G. researchgate.net The principles and applications demonstrated with sulforhodamine B are often transferable to sulforhodamine G due to their structural and photophysical similarities.

The table below summarizes the typical spectral properties of sulforhodamine G, which are critical for its application in multiphoton microscopy.

| Property | Value | Reference |

| Excitation Maximum (λEx) | 529 nm | biotium.com |

| Emission Maximum (λEm) | 548 nm | biotium.com |

Note: The two-photon excitation wavelength is typically longer than the one-photon excitation maximum.

Imaging in 2D and 3D Cell Culture Models

Sulforhodamine G and its analogs are employed as polar tracers for studying cell morphology and communication, making them valuable for imaging in both 2D and 3D cell culture models. biotium.com These models are crucial for creating more physiologically relevant in vitro environments to study complex biological processes. thermofisher.comcreative-bioarray.comnih.govcellqart.com

2D Cell Culture: In traditional 2D cell cultures, sulforhodamine dyes are used for applications such as the sulforhodamine B (SRB) assay, a colorimetric method for assessing cell viability and proliferation. creative-bioarray.comcreative-bioarray.com This assay relies on the ability of the dye to bind to cellular proteins, providing a measure of cell mass. creative-bioarray.com While this is a common application for sulforhodamine B, the underlying principle of protein staining can be extended to imaging applications with sulforhodamine G in 2D cell monolayers.

3D Cell Culture: 3D cell culture systems, such as spheroids and organoids, better mimic the in vivo state of tissues and are increasingly used in drug discovery and disease modeling. thermofisher.comnih.gov These models can be categorized as scaffold-based or scaffold-free systems. thermofisher.comcreative-bioarray.com Imaging these complex structures often requires dyes that can penetrate the tissue and provide clear morphological detail. The water-soluble and polar nature of sulforhodamine G makes it a suitable candidate for staining and visualizing cellular structures within these 3D models. biotium.com For example, neural organoids have been successfully stained and imaged using fluorescent dyes to visualize their structure. thermofisher.com

The use of sulforhodamine G as a tracer can help in understanding cell permeability, and the dynamics of the extracellular space within these complex 3D cultures. biotium.com

Computational and Theoretical Approaches to Sulforhodamine G Anion Photophysics and Interactions

Quantum Chemical Calculations for Electronic Structure and Excited States

Quantum chemical calculations offer profound insights into the electronic structure and excited-state dynamics of sulforhodamine G. These methods are crucial for interpreting spectroscopic data and understanding the fundamental processes that govern its fluorescence.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov For rhodamine dyes like sulforhodamine G, DFT studies have been employed to determine structural and electrostatic properties. researchgate.net To achieve accurate representations, these calculations often require the inclusion of solvent effects, either through continuous solvent models or by adding explicit solvent molecules. researchgate.net Time-dependent DFT (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states and to simulate their electronic spectra. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding intramolecular charge transfer and the resonance stabilization energy within the molecule. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and reactivity of the molecule. nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that influences the photophysical properties. nih.gov

Table 1: Key Parameters from DFT and TD-DFT Calculations

| Parameter | Description | Significance for Sulforhodamine G Anion |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Influences the absorption and emission wavelengths. A smaller gap generally leads to longer wavelength absorption. nih.gov |

| Excitation Energies | Energies required to promote an electron to an excited state. | Correlate with the absorption maxima observed in UV-Vis spectra. |

| Oscillator Strengths | A dimensionless quantity that expresses the probability of a particular electronic transition. | Determines the intensity of absorption bands. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Changes in the dipole moment upon excitation are related to the solvatochromic behavior of the dye. nih.gov |

This table is a generalized representation. Specific values would be obtained from detailed computational studies on the this compound.